molecular formula C9H12F3NO4 B13497310 Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid

Cat. No.: B13497310
M. Wt: 255.19 g/mol
InChI Key: FQTQZOCYHRQZOY-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid: . This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid typically involves the reaction of 5-azaspiro[2.3]hexane-1-carboxylic acid with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its efficacy in treating various diseases or conditions.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid
  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate

Uniqueness: Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of trifluoroacetic acid. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds.

Biological Activity

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6_6H9_9F3_3N\O2_2
Molecular Weight: 195.14 g/mol
CAS Number: 2503205-76-1

The compound features a spirocyclic structure, which is significant for its biological activity. The trifluoroacetic acid moiety enhances the compound's solubility and stability, making it suitable for various biological assays.

The biological activity of methyl 5-azaspiro[2.3]hexane-1-carboxylate is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it can modulate enzyme activity, particularly in bacterial systems where it acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for antibiotic development.

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs): The compound exhibits MIC values ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism: Its mechanism involves binding to the ATP-binding site of bacterial topoisomerases, inhibiting their function and leading to cell death .

Case Studies

  • In Vivo Efficacy: In a mouse model of vancomycin-intermediate S. aureus thigh infection, methyl 5-azaspiro[2.3]hexane-1-carboxylate demonstrated significant antibacterial efficacy, indicating its potential as a therapeutic agent against resistant bacterial infections .
  • Broad Spectrum Activity: The compound has shown effectiveness against various MDR strains, including Acinetobacter baumannii and Klebsiella pneumoniae, suggesting its utility in treating infections caused by resistant organisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Characteristics
Methyl 5-azaspiro[2.3]hexane-1-carboxylateStructurePotent antibacterialInhibits topoisomerases
SpirotetramatStructureInsecticidalUsed in agriculture
Other Spiro CompoundsVariesVariesDiverse applications

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-10-6(9)5-2-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3;(H,6,7)

InChI Key

FQTQZOCYHRQZOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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